molecular formula C12H19BrN2 B1373126 5-Bromo-4-octylpyrimidine CAS No. 1033201-80-7

5-Bromo-4-octylpyrimidine

Cat. No.: B1373126
CAS No.: 1033201-80-7
M. Wt: 271.2 g/mol
InChI Key: GUCHBVFCLWVYAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-octylpyrimidine is an organic compound with the molecular formula C12H19BrN2. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines. The presence of a bromine atom at the 5th position and an octyl group at the 4th position of the pyrimidine ring makes this compound unique .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-octylpyrimidine can be achieved through various methods. One common method involves the bromination of 4-octylpyrimidine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-octylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-4-octylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-octylpyrimidine involves its interaction with specific molecular targets. The bromine atom and the octyl group influence its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-octylpyrimidine is unique due to the combination of the bromine atom and the long octyl chain, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-bromo-4-octylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCHBVFCLWVYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674433
Record name 5-Bromo-4-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-80-7
Record name 5-Bromo-4-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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